molecular formula C7H3BrFN B13571831 5-Bromo-2-ethynyl-3-fluoropyridine

5-Bromo-2-ethynyl-3-fluoropyridine

Cat. No.: B13571831
M. Wt: 200.01 g/mol
InChI Key: SKWSVOGEFMKYEH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-3-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and an ethynyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethynyl-3-fluoropyridine typically involves the introduction of the bromine, fluorine, and ethynyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo a Suzuki coupling reaction with an appropriate ethynyl-containing reagent to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-ethynyl-3-fluoropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The combination of bromine, fluorine, and ethynyl groups on the pyridine ring makes it a versatile building block for various synthetic and research purposes.

Properties

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

IUPAC Name

5-bromo-2-ethynyl-3-fluoropyridine

InChI

InChI=1S/C7H3BrFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H

InChI Key

SKWSVOGEFMKYEH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)Br)F

Origin of Product

United States

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